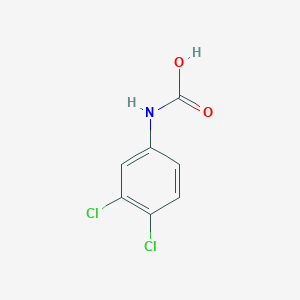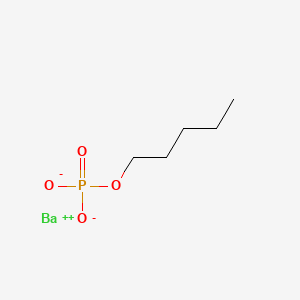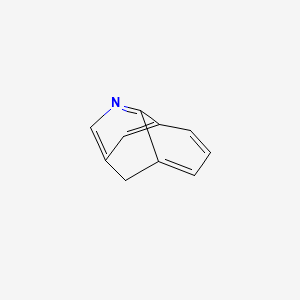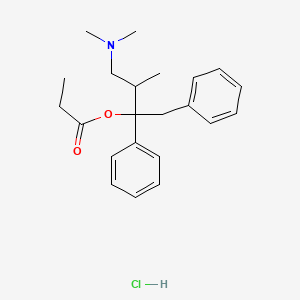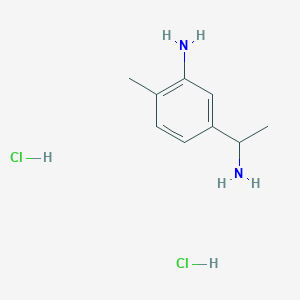
5-(1-Aminoethyl)-2-methylaniline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride is a chiral primary amine compound. It is characterized by the presence of an amino group attached to an asymmetric carbon atom, making it an important building block in the synthesis of various pharmaceuticals and natural compounds. This compound is often used in asymmetric synthesis and catalysis due to its chiral nature.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride can be achieved through several methods. One common approach involves the use of engineered transaminase polypeptides, which can convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates . This method is advantageous due to its efficiency and selectivity.
Industrial Production Methods
In industrial settings, the production of (S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride often involves catalytic asymmetric synthesis. This method utilizes catalysts to achieve high yields of enantiopure primary amines, which are essential for the production of active pharmaceutical ingredients .
化学反応の分析
Types of Reactions
(S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted aromatic compounds.
科学的研究の応用
(S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate for enzymatic reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral amines.
Industry: The compound is employed in the production of fine chemicals and active pharmaceutical ingredients.
作用機序
The mechanism of action of (S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride involves its interaction with molecular targets through its amino group. This interaction can lead to the formation of hydrogen bonds, ionic bonds, and other non-covalent interactions, which are crucial for its activity in catalysis and synthesis. The compound’s chiral nature allows it to selectively interact with specific molecular pathways, enhancing its effectiveness in various applications .
類似化合物との比較
Similar Compounds
- ®-4-(1-Aminoethyl)benzenamine dihydrochloride
- (S)-3-(1-Aminoethyl)-phenol
- Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride
Uniqueness
(S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride is unique due to its specific chiral configuration and the presence of a methylaniline group. This structural uniqueness allows it to exhibit distinct reactivity and selectivity compared to other similar compounds, making it a valuable tool in asymmetric synthesis and catalysis .
特性
分子式 |
C9H16Cl2N2 |
|---|---|
分子量 |
223.14 g/mol |
IUPAC名 |
5-(1-aminoethyl)-2-methylaniline;dihydrochloride |
InChI |
InChI=1S/C9H14N2.2ClH/c1-6-3-4-8(7(2)10)5-9(6)11;;/h3-5,7H,10-11H2,1-2H3;2*1H |
InChIキー |
DAIWTRNBZQUMAG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C)N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2R,4S,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B13833037.png)

![N-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4-yl)stearamide](/img/structure/B13833072.png)
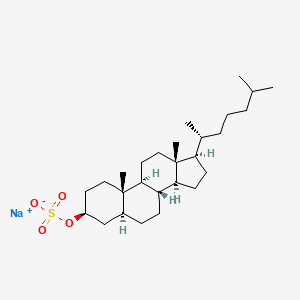
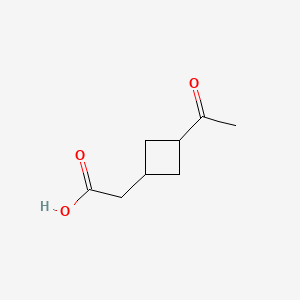
![[5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B13833093.png)



